molecular formula C12H8BrS3Sb B13770541 6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine CAS No. 7227-99-8

6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine

Cat. No.: B13770541
CAS No.: 7227-99-8
M. Wt: 450.1 g/mol
InChI Key: YIOAGJJRKDXUDC-UHFFFAOYSA-K
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Description

6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine is a heterocyclic antimony(III) compound featuring a fused dibenzotrithiastibocine core with a bromine substituent at the 6-position. This structure integrates a stibocine ring (a six-membered ring containing antimony and sulfur atoms) fused to two benzene rings. The bromine substituent introduces distinct electronic and steric effects, influencing reactivity and stability.

Synthesis typically involves halogenation of the parent trithiastibocine system. However, challenges in regioselective bromination and stability under reaction conditions are noted, as seen in analogous systems where unexpected byproducts form during synthesis (e.g., ethoxymethyl derivatives in related benzimidazole systems) .

Properties

CAS No.

7227-99-8

Molecular Formula

C12H8BrS3Sb

Molecular Weight

450.1 g/mol

IUPAC Name

11-bromobenzo[d][1,3,6,2]benzotrithiastibocine

InChI

InChI=1S/C12H10S3.BrH.Sb/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8,13-14H;1H;/q;;+3/p-3

InChI Key

YIOAGJJRKDXUDC-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S[Sb](S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate typically involves the reaction of antimony bromide with 2-(2-sulfidophenyl)sulfanylbenzenethiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of antimony.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of antimony, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and materials with enhanced properties.

Biology and Medicine:

Industry: In industry, the compound may be used in the development of advanced materials, such as semiconductors or specialized coatings. Its unique properties could also make it useful in various catalytic processes.

Mechanism of Action

The mechanism by which bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate exerts its effects is primarily through its ability to participate in redox reactions and coordinate with other molecules. The antimony atom can act as a Lewis acid, facilitating various chemical transformations. The sulfur atoms in the compound can also engage in coordination chemistry, further enhancing its reactivity.

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds for Comparison :

6H,13H-5:12,7:14-dimethanedibenzo[d,i]-[1,3,6,8]tetraazecine (DMDBTA, 5) : A nitrogen-rich benzoaminal structure lacking sulfur and antimony. Its planar geometry contrasts with the puckered stibocine ring in the bromo compound.

Non-halogenated trithiastibocines: Lack the bromine substituent, leading to reduced electron-withdrawing effects and lower molecular polarizability.

Chloro- and iodo-analogs : Halogen substituents alter antimony’s Lewis acidity and ligand-exchange kinetics.

Data Table 1: Structural and Electronic Properties

Compound Substituent Heteroatoms Molecular Weight (g/mol) Key Electronic Effect
6-Bromo-6H-dibenzo[...]trithiastibocine Br Sb, S ~500 (estimated) Enhanced electrophilicity at Sb
DMDBTA (5) Ethoxymethyl N ~320 Planar, π-conjugated system
Non-halogenated trithiastibocine H Sb, S ~420 (estimated) Moderate Sb reactivity

Data Table 2: Reactivity Comparison

Compound Reaction with CS₂ Thermal Stability
6-Bromo-6H-dibenzo[...]trithiastibocine Forms stable adducts (hypothesized) High (>200°C)
DMDBTA (5) Decomposes to 7b and 8b Moderate (~150°C)
Non-halogenated trithiastibocine Slow ligand exchange Moderate (~180°C)

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